Licarbazepine-D4
CAS No.: 1020719-39-4
Cat. No.: VC0196554
Molecular Formula: C15H10D4N2O2
Molecular Weight: 258.32
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1020719-39-4 |
---|---|
Molecular Formula | C15H10D4N2O2 |
Molecular Weight | 258.32 |
IUPAC Name | 1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
Standard InChI | InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i1D,3D,5D,7D |
SMILES | C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O |
Appearance | White to Off-White Solid |
Melting Point | 186-189°C |
Chemical Identity and Structure
Molecular Characteristics
Licarbazepine-D4 is characterized by its dibenzazepine structure with four deuterium atoms replacing hydrogens at positions 6, 7, 8, and 9 of the azepine ring. The compound exists in two stereoisomeric forms: (R)-Licarbazepine-D4 and (S)-Licarbazepine-D4.
Property | Value |
---|---|
Molecular Formula | C15H10D4N2O2 |
Molecular Weight | 258.31 g/mol |
IUPAC Name (R-isomer) | (R)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-6,7,8,9-d4-5-carboxamide |
IUPAC Name (S-isomer) | (S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-6,7,8,9-d4-5-carboxamide |
Parent Drug | Carbamazepine |
The compound belongs to the dibenz[b,f]azepine family of antiepileptic drugs, which includes carbamazepine (first-generation) and oxcarbazepine (second-generation) . The deuterium labeling provides mass spectrometric advantages while maintaining chemical behavior similar to the non-labeled compound.
Structural Relationship to Other Antiepileptic Compounds
Licarbazepine-D4 is structurally related to eslicarbazepine acetate, which is a prodrug that gets metabolized primarily to S-licarbazepine (eslicarbazepine), the pharmacologically active entity . While S-licarbazepine is the major metabolite of eslicarbazepine acetate, R-licarbazepine represents a minor metabolite in the metabolic pathway . The deuterated versions of these compounds maintain identical stereochemistry while incorporating stable isotope labeling.
Applications in Analytical Chemistry
Role as an Internal Standard
Licarbazepine-D4 serves as an essential internal standard in the quantitative analysis of carbamazepine and related compounds in biological matrices. The incorporation of deuterium atoms creates a mass shift that allows for differential detection in mass spectrometry while maintaining nearly identical chemical behavior to the non-labeled compound .
This deuterium-labeled analog improves the accuracy of mass spectrometry and liquid chromatography techniques by providing a reliable reference point that compensates for variations in sample preparation, injection, and instrument response . The compound's utility extends across multiple analytical platforms, making it versatile for various research methodologies.
Pharmacokinetic Research Applications
In pharmacokinetic studies, Licarbazepine-D4 enables precise quantification of carbamazepine and its metabolites in biological samples . This capability is particularly valuable for:
-
Therapeutic drug monitoring
-
Metabolic pathway elucidation
-
Bioavailability assessments
-
Drug-drug interaction studies
Research has shown that eslicarbazepine acetate is rapidly metabolized to eslicarbazepine (S-licarbazepine), with R-licarbazepine appearing as a minor metabolite . The use of deuterated standards like Licarbazepine-D4 allows researchers to track these metabolic transformations with greater precision.
Pharmacological Context
Relationship to Eslicarbazepine Acetate
Licarbazepine-D4 serves as an analytical reference for understanding the pharmacokinetics of eslicarbazepine acetate, an antiepileptic medication approved as adjunctive therapy for partial-onset seizures . Eslicarbazepine acetate belongs to the dibenz[b,f]azepine family of antiepileptic drugs and functions as a prodrug that undergoes rapid metabolism.
FDA documentation indicates that following administration of eslicarbazepine acetate:
-
The parent drug (eslicarbazepine acetate) is rapidly metabolized to BIA 2-194 (S-licarbazepine), the major active metabolite
-
Plasma levels of the parent drug typically remain below quantification limits
-
BIA 2-195 (R-licarbazepine) and oxcarbazepine appear as minor metabolites
Pharmacokinetic Properties
Studies utilizing Licarbazepine-D4 and related compounds have revealed important pharmacokinetic characteristics of eslicarbazepine metabolism. The FDA documentation shows that eslicarbazepine demonstrates dose-proportional pharmacokinetics, with a half-life of approximately 10-10.3 hours regardless of whether the medication is administered as an intact or crushed tablet .
Parameter | Value for Eslicarbazepine (800 mg dose) |
---|---|
Half-life (t1/2) | 10.20-10.31 hours |
Median tmax | 3.00 hours |
Drug-Drug Interactions | Decreased exposure when co-administered with carbamazepine; Reduces efficacy of statins and oral contraceptives |
These parameters provide context for understanding how deuterated standards like Licarbazepine-D4 assist in tracking the absorption, distribution, metabolism, and excretion profiles of these compounds.
Analytical Specifications and Availability
Reference Standard Specifications
Specification | Details |
---|---|
Purity | Typically ≥98% |
Appearance | Solid compound |
Storage Conditions | Protected from light, -20°C recommended |
Stability | Stable under proper storage conditions |
Applications | Internal standard for LC-MS/MS, GC-MS, quantitative analysis |
Research Applications and Significance
Therapeutic Drug Monitoring
Licarbazepine-D4 facilitates accurate quantification of carbamazepine and related compounds in patient samples, enabling clinicians to monitor drug levels and adjust dosing regimens accordingly. This is particularly important for antiepileptic drugs with narrow therapeutic windows where maintaining appropriate plasma concentrations is critical for efficacy while avoiding toxicity.
Metabolic Research
The deuterium labeling in Licarbazepine-D4 makes it an excellent tool for metabolic studies, allowing researchers to track the fate of carbamazepine and related compounds in biological systems. This capability helps elucidate metabolic pathways, identify potential drug-drug interactions, and understand the pharmacological activity of metabolites.
FDA documentation reveals that eslicarbazepine acetate exhibits significant drug interactions with several commonly prescribed medications:
-
Carbamazepine: Decreases eslicarbazepine AUC and Cmax by 32% and 22%, respectively
-
Statins: Eslicarbazepine (800 mg daily) decreased simvastatin exposure by 49-61%
-
Oral contraceptives: Reduces ethinyloestradiol and levonorgestrel exposure by 30% and 18%, respectively
These findings underscore the importance of accurate analytical methods employing standards like Licarbazepine-D4 in drug interaction studies.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume